Cas no 112494-61-8 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI))
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI) structure](https://it.kuujia.com/scimg/cas/112494-61-8x500.png)
112494-61-8 structure
Nome del prodotto:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI)
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI)
- 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-8,10-diol
- Roemerolidine
- DTXSID80920813
- 112494-61-8
-
- Inchi: InChI=1S/C18H17NO4/c1-19-5-4-9-6-13-18(23-8-22-13)15-11-3-2-10(20)7-12(11)17(21)16(19)14(9)15/h2-3,6-7,16-17,20-21H,4-5,8H2,1H3
- Chiave InChI: ZGGXXOSROSMGGX-UHFFFAOYSA-N
- Sorrisi: OC1C=CC2C3C4OCOC=4C=C4C=3C(C(O)C=2C=1)N(CC4)C
Proprietà calcolate
- Massa esatta: 311.11581
- Massa monoisotopica: 311.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 62.2Ų
Proprietà sperimentali
- PSA: 62.16
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI) Letteratura correlata
-
1. Back matter
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
112494-61-8 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-8,10-diol,6,7,7a,8-tetrahydro-7-methyl-, (7aS,8S)- (9CI)) Prodotti correlati
- 1119899-28-3(4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoline-6-carbaldehyde)
- 1806575-23-4(1-Bromo-1-(4-iodo-3-(trifluoromethyl)phenyl)propan-2-one)
- 756526-06-4(Amino-PEG8-Boc)
- 2098104-21-1(3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one)
- 1261999-64-7([1,1'-Biphenyl]-3-carboxylic acid, 4-chloro-3'-fluoro-4'-hydroxy-, methyl ester)
- 1226211-11-5(1-2-(2-methoxy-5-methylphenyl)ethylpiperazine)
- 17279-56-0(5-benzoyl-4-phenyl-1,3-thiazol-2-amine)
- 92418-73-0((2R)-Oxiran-2-ylmethyl pentanoate)
- 1313910-83-6(3-(4-chloro-3-fluorophenyl)-1H-pyrazol-5-amine)
- 1248059-64-4(2-(furan-2-ylmethoxy)-4-methylphenylmethanamine)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
